11-Desethyl Irinotecan
CAS No.: 103816-16-6
Cat. No.: VC0193433
Molecular Formula: C31H34N4O6
Molecular Weight: 558.64
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103816-16-6 |
---|---|
Molecular Formula | C31H34N4O6 |
Molecular Weight | 558.64 |
IUPAC Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Appearance | Solid |
Introduction
Chemical Structure and Properties
Chemical Identification
11-Desethyl Irinotecan is definitively identified by its Chemical Abstracts Service (CAS) number 103816-16-6, providing a unique identifier for this specific compound within the scientific literature and chemical databases . The molecular formula C31H34N4O6 reflects its complex structure, which is derived from the parent compound irinotecan through metabolic deethylation . This structural modification results in the loss of an ethyl group from the parent molecule, a transformation that potentially affects its pharmacological properties and biological interactions within the body.
The compound's systematic chemical nomenclature reflects its structural relationship to camptothecin analogs, though in practice, it is most commonly referred to simply as 11-Desethyl Irinotecan or occasionally as 7-Desethyl Irinotecan in scientific literature. This nomenclature variance highlights the different numbering systems that can be applied to the camptothecin scaffold, though they refer to the same chemical entity.
Physical and Chemical Properties
11-Desethyl Irinotecan exhibits distinctive physicochemical properties that influence its handling, storage, and biological behavior. The compound presents as a solid with a characteristic yellow to dark yellow coloration . This physical appearance provides a useful identifying characteristic for laboratory researchers working with the compound. Its melting behavior is noteworthy, as it undergoes decomposition above 170°C rather than exhibiting a clean melting transition, indicating thermal instability at elevated temperatures .
The compound's solubility profile reveals limited dissolution in common organic solvents. It demonstrates slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol, which has important implications for analytical procedures and formulation approaches in research applications . This restricted solubility profile must be considered when designing experimental protocols involving this compound.
Additional predicted physicochemical parameters provide further insights into its properties. The estimated boiling point is approximately 865.3±65.0°C, though this value has limited practical relevance given the compound's thermal decomposition behavior at much lower temperatures . The predicted density of 1.45±0.1 g/cm³ and pKa value of 11.20±0.20 offer additional characterization data, though these represent calculated rather than experimentally determined values .
Table 1 summarizes the key physicochemical properties of 11-Desethyl Irinotecan:
Metabolism and Pharmacology
Metabolic Pathways
11-Desethyl Irinotecan occupies an important position in the metabolic pathway of irinotecan, representing one of several biotransformation products identified in cancer patients receiving this anticancer agent . The formation of 11-Desethyl Irinotecan involves a deethylation reaction, where an ethyl group is removed from the parent irinotecan molecule through metabolic processes. This transformation represents one branch of a complex metabolic network that includes several other identified metabolites, including SN-38 (the primary active metabolite), SN-38 glucuronide (SN-38G), APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecine), and NPC (7-ethyl-10-[4-N-(1-piperidino)-1-amino]-carbonyloxycamptothecine) .
Pharmacological Significance
Research Applications
Cancer Research Utility
11-Desethyl Irinotecan serves as a valuable research tool in cancer investigations, particularly in studies focused on understanding irinotecan's metabolic fate and the structure-activity relationships of camptothecin analogs . By examining this metabolite alongside the parent compound and other biotransformation products, researchers can develop more comprehensive models of irinotecan's pharmacokinetic and pharmacodynamic properties. This knowledge informs approaches to optimizing dosing regimens, predicting individual patient responses, and potentially mitigating adverse effects associated with irinotecan therapy.
The compound also enables investigations into the metabolic variability observed between individual patients receiving irinotecan therapy. Such variations may arise from genetic polymorphisms in drug-metabolizing enzymes, environmental factors, concurrent medications, or disease-related alterations in metabolic function. By quantifying 11-Desethyl Irinotecan and other metabolites in patient samples, researchers can potentially identify metabolic patterns associated with treatment outcomes or toxicity risks, contributing to personalized medicine approaches in oncology.
Analytical Applications
The package sizes offered by these suppliers are typically small (1-10 mg), consistent with the research-oriented applications of the compound rather than bulk industrial or therapeutic use. Researchers should consult current supplier catalogs for the most up-to-date availability and pricing information, as these details may change over time.
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